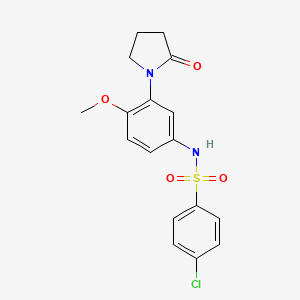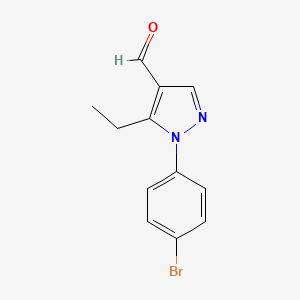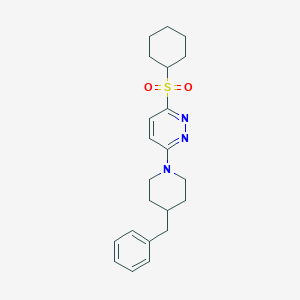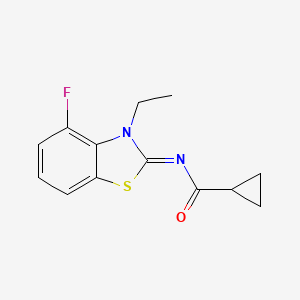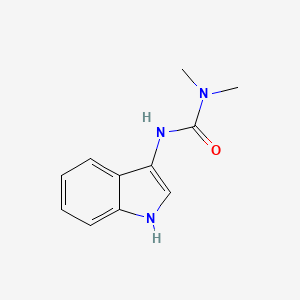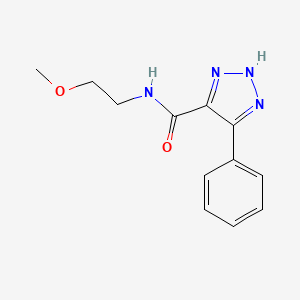
N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the phenyl group, and the introduction of the carboxamide and 2-methoxyethyl groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The arrangement of these groups in space would depend on the specific ways in which they are connected to each other.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups . The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the carboxamide group could be involved in reactions with acids or bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the presence of the triazole ring, the phenyl ring, and the carboxamide and 2-methoxyethyl groups .
科学的研究の応用
Supramolecular Organization and Liquid Crystals
One significant area of research involving similar compounds is the study of supramolecular packing motifs, where compounds with structural features akin to N-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide show potential in forming π-stacked rods encased in triply helical hydrogen-bonded amide strands. This novel mode of organization suggests potential applications in columnar liquid crystals, highlighting a new pathway for the development of advanced materials with unique electro-optical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthetic Pathways and Chemical Interactions
Research on related 1H-1,2,3-triazole derivatives has focused on their synthesis and the exploration of their chemical interactions. For instance, studies have delved into the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, highlighting the importance of the '5 atoms regulation' and the presence of a long chain capable of forming hydrogen bond donors or acceptors, which is crucial for the chemical activity of such compounds. This research outlines a rapid and high-yield synthetic route for target compounds, optimized through reduction and nucleophilic substitution reactions, potentially applicable to this compound derivatives (Chu, Rao, Zheng, & Xu, 2021).
Anticancer Potential
Derivatives of 1H-1,2,3-triazole have been synthesized and evaluated for their anticancer potential. For example, 2-phenylthiazole-4-carboxamide derivatives have shown significant cytotoxicity against human cancer cell lines, suggesting that modifications at the 4-position by a methoxy group improve activity against certain cancer cells. Such research indicates the potential of this compound and its derivatives in developing new anticancer agents (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Fluorescent Materials
Research into N-2-aryl-1,2,3-triazoles highlights the development of novel blue-emitting fluorophores, which are synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. The photophysical properties of these compounds, including absorption, emission, and quantum yields, suggest the potential of this compound derivatives in applications requiring blue and green fluorescent materials, such as in bioimaging and organic light-emitting diodes (OLEDs) (Padalkar, Lanke, Chemate, & Sekar, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-8-7-13-12(17)11-10(14-16-15-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKWQOHEUBSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
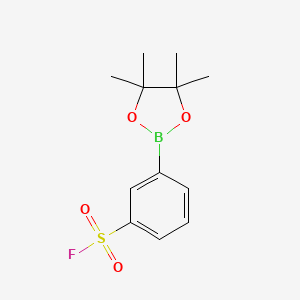
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833928.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833929.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2833930.png)
![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)
![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2833938.png)

